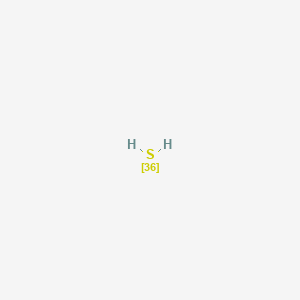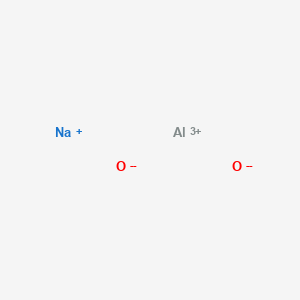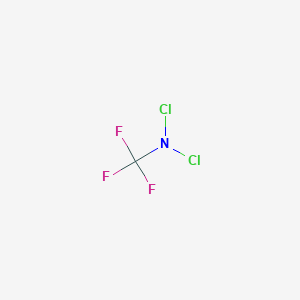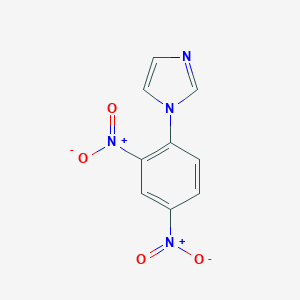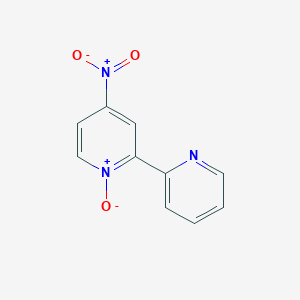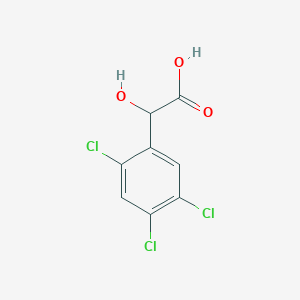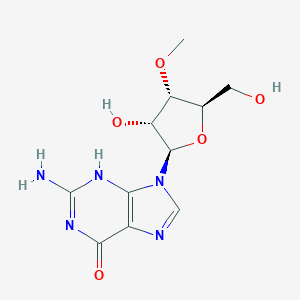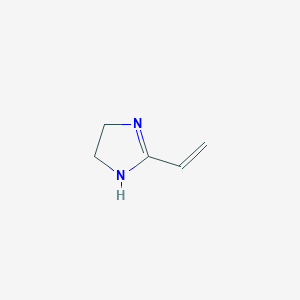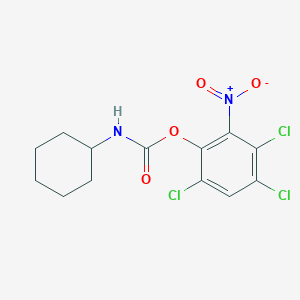
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the nervous system of insects, weeds, and fungi. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation and eventually death of the organism.
Biochemische Und Physiologische Effekte
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. Physiologically, it can cause a range of symptoms such as muscle weakness, respiratory distress, and convulsions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate in lab experiments is its ability to selectively target insects, weeds, and fungi without harming other organisms. This makes it a useful tool for studying the nervous system and the effects of acetylcholine on various organisms. However, one limitation is its potential toxicity to humans and other animals, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate. One direction is to investigate its potential as an anticancer agent and its mechanism of action in cancer cells. Another direction is to develop more selective and less toxic derivatives of the compound for use in agriculture and pest control. Additionally, research could be conducted on the environmental impact of the compound and its potential effects on non-target organisms.
Conclusion:
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively target insects, weeds, and fungi without harming other organisms makes it a useful tool for studying the nervous system and the effects of acetylcholine on various organisms. Further research is needed to explore its potential as an anticancer agent and to develop more selective and less toxic derivatives of the compound for use in agriculture and pest control.
Synthesemethoden
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate can be synthesized by reacting 2-nitro-3,4,6-trichlorophenol with cyclohexyl isocyanate. The reaction can be carried out in the presence of a catalyst such as triethylamine or N,N-dimethylformamide. The resulting compound is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate has been widely used in scientific research due to its potential applications in various fields. It has been studied as an insecticide, herbicide, and fungicide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the nervous system of insects, weeds, and fungi. It has also been studied as a potential anticancer agent due to its ability to induce cell death in cancer cells.
Eigenschaften
CAS-Nummer |
14572-54-4 |
|---|---|
Produktname |
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate |
Molekularformel |
C13H13Cl3N2O4 |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
(3,4,6-trichloro-2-nitrophenyl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C13H13Cl3N2O4/c14-8-6-9(15)12(11(10(8)16)18(20)21)22-13(19)17-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,17,19) |
InChI-Schlüssel |
JLQMCSGWCSRKSC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1CCC(CC1)NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Andere CAS-Nummern |
14572-54-4 |
Synonyme |
Cyclohexylcarbamic acid 3,4,6-trichloro-2-nitrophenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



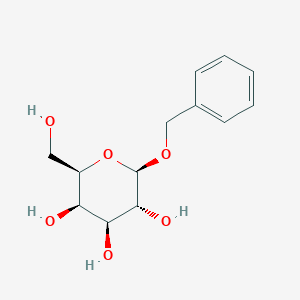
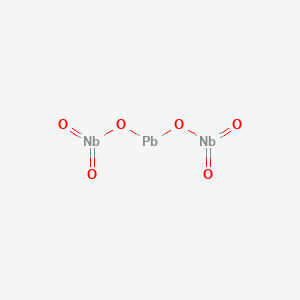
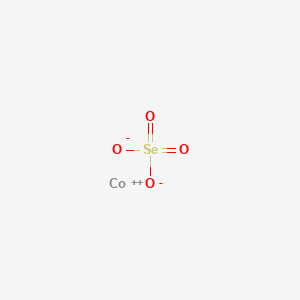
![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)
